5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide
Overview
Description
5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazolo[1,5-a]pyrimidine scaffold in the structure imparts significant pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide can be achieved through a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and 4-chlorobenzaldehyde. The reaction is typically carried out in the presence of 20 mol% sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation. This method offers several advantages, including short reaction times, high yields, and operational simplicity .
Chemical Reactions Analysis
5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antiviral, and antiparasitic activities.
Medicine: It has shown potential as an anticancer agent and is being investigated for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals, including herbicides and fungicides
Mechanism of Action
The mechanism of action of 5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby interfering with cellular signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar compounds to 5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide include:
5-amino-7-aryl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles: These compounds share a similar triazolopyrimidine scaffold and exhibit comparable biological activities.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds also possess a triazolopyrimidine core and are known for their anti-inflammatory and analgesic properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6/c13-8-3-1-7(2-4-8)10-9(5-14)11(15)18-12-16-6-17-19(10)12/h1-4,6,10H,15H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKCTEAOEQNIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(NC3=NC=NN23)N)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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